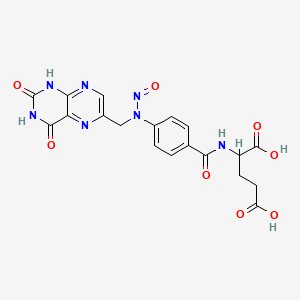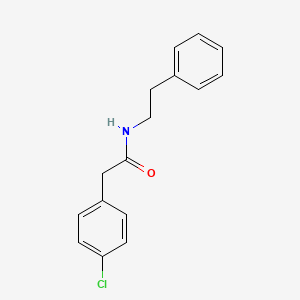
2-(4-chlorophenyl)-N-(2-phenylethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-N-(2-phenylethyl)acetamide is an organic compound with a molecular formula of C16H16ClNO It is characterized by the presence of a chlorophenyl group and a phenylethyl group attached to an acetamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2-phenylethyl)acetamide typically involves the reaction of 4-chlorobenzyl chloride with phenethylamine, followed by acetylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The acetylation step can be carried out using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2-(4-chlorophenyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted phenyl derivatives.
科学的研究の応用
2-(4-chlorophenyl)-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition or receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenyl and phenylethyl groups contribute to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 2-(4-chlorophenyl)-N-(2-phenylethyl)ethanamine
- 2-(4-chlorophenyl)-N-(2-phenylethyl)ethanol
- 2-(4-chlorophenyl)-N-(2-phenylethyl)ethanoic acid
Uniqueness
2-(4-chlorophenyl)-N-(2-phenylethyl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
83303-96-2 |
|---|---|
分子式 |
C16H16ClNO |
分子量 |
273.75 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-N-(2-phenylethyl)acetamide |
InChI |
InChI=1S/C16H16ClNO/c17-15-8-6-14(7-9-15)12-16(19)18-11-10-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) |
InChIキー |
AKEJGCXHBISELX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCNC(=O)CC2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[Bis(ethylsulfanyl)methyl]-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolane](/img/structure/B13998034.png)
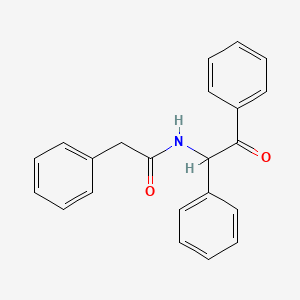

![N,N'-(Piperazine-1,4-diyl)bis[1-(4-chloro-3-nitrophenyl)methanimine]](/img/structure/B13998062.png)

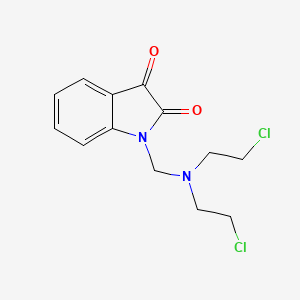
![Acetic acid, dichloro[(2,4,6-trichloro-3-methylphenyl)azo]-, methyl ester](/img/structure/B13998079.png)

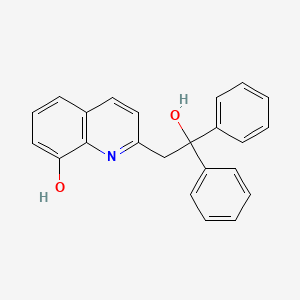
![2-(2-Benzyl-2,8-diazaspiro[4.5]decan-8-yl)ethanol](/img/structure/B13998095.png)
